(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one
Description
This compound features a central imidazo[2,1-b][1,3]thiazole scaffold substituted at the 6-position with a 4-bromophenyl group and at the 5-position with an (E)-configured propen-1-one moiety linked to a 4-propylphenyl group. This structure is optimized for pharmacological applications, particularly in enzyme inhibition, as seen in analogs targeting indoleamine 2,3-dioxygenase 1 (IDO1) and aldose reductase (AR) .
Properties
IUPAC Name |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-2-3-16-4-6-17(7-5-16)21(27)13-12-20-22(18-8-10-19(24)11-9-18)25-23-26(20)14-15-28-23/h4-15H,2-3H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYJGZIMCGTILU-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, along with mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure with a fused imidazo-thiazole ring system, which is known for its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Molecular Formula : C₁₃H₁₁BrN₂OS
Molecular Weight : 310.21 g/mol
CAS Number : 439095-24-6
Anticancer Activity
Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation across various cancer lines.
The mechanism involves the inhibition of specific kinases that are crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The imidazo[2,1-b][1,3]thiazole scaffold is recognized for its ability to disrupt bacterial metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
The antimicrobial activity is attributed to the compound's ability to inhibit pantothenate synthetase, an essential enzyme in bacterial metabolism .
Anti-inflammatory Activity
Studies have also indicated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Apoptotic Pathways : The compound induces apoptosis in cancer cells through caspase activation.
- Cytokine Modulation : It modulates the release of inflammatory cytokines, contributing to its anti-inflammatory properties.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated significant tumor reduction in MCF-7 xenograft models treated with the compound.
- Tuberculosis Treatment : A study showed that administration of the compound led to a marked reduction in bacterial load in infected mice models.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s imidazo[2,1-b][1,3]thiazole core is shared with several analogs, but substituent variations significantly alter bioactivity:
Key Observations :
Physicochemical Properties
Comparative data on melting points, yields, and spectral characteristics:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
